N-(3-hydroxyphenyl)cyclohexanecarboxamide
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Overview
Description
N-(3-hydroxyphenyl)cyclohexanecarboxamide: is an organic compound with the molecular formula C13H17NO2. It is characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further connected to a 3-hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)cyclohexanecarboxamide typically involves the reaction of 3-hydroxyaniline with cyclohexanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane or dimethylformamide (DMF) and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to improve the yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and consistency of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(3-hydroxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N-(3-hydroxyphenyl)cyclohexanecarboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group on the phenyl ring can form hydrogen bonds with target proteins, while the amide group can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
- N-(4-hydroxyphenyl)cyclohexanecarboxamide
- N-(2-hydroxyphenyl)cyclohexanecarboxamide
- N-(3-hydroxyphenyl)cyclopropanecarboxamide
Comparison: N-(3-hydroxyphenyl)cyclohexanecarboxamide is unique due to the position of the hydroxyl group on the phenyl ring, which can influence its reactivity and interaction with molecular targets. Compared to its analogs with hydroxyl groups at different positions, it may exhibit different biological activities and chemical properties .
Properties
IUPAC Name |
N-(3-hydroxyphenyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-12-8-4-7-11(9-12)14-13(16)10-5-2-1-3-6-10/h4,7-10,15H,1-3,5-6H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGMXDPUXIDZTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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